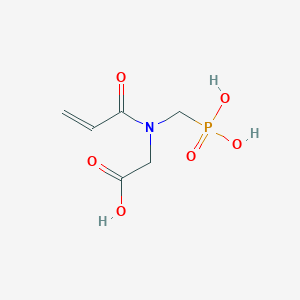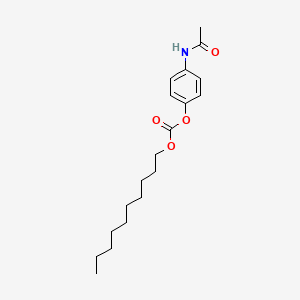
Tetracosa-5,9,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-5,9,15-trienoic acid: is a long-chain polyunsaturated fatty acid with the molecular formula C24H40O2. It is characterized by three double bonds located at the 5th, 9th, and 15th positions of the carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetracosa-5,9,15-trienoic acid can be achieved through several methods. One common approach involves the use of cross-cyclomagnesiation of 1,2-dienes. This method employs a catalyst such as Cp2TiCl2 and reagents like EtMgBr in the presence of magnesium metal . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the methylation of conjugated dienoic and trienoic fatty acids. Methods such as the BF3/MeOH (boron trifluoride/methanol) method are preferred due to their efficiency in preventing artificial isomerization and byproduct formation . This method is applicable to both food and biological samples, making it versatile for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracosa-5,9,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and the length of the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions typically occur under mild conditions to prevent over-oxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to single bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) can occur at the double bond sites.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction results in saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
Tetracosa-5,9,15-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying cell membrane dynamics and lipid metabolism.
Medicine: Research has shown potential antitumor, antiviral, and antibacterial activities. Its ability to inhibit enzymes like topoisomerases makes it a candidate for cancer therapy.
Industry: It is used in the production of bioactive compounds and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tetracosa-5,9,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also targets enzymes involved in lipid metabolism and cell cycle regulation, such as topoisomerases, which play a crucial role in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
α-Linolenic acid (C183): A shorter chain polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic acid (C205): A polyunsaturated fatty acid with five double bonds, commonly found in fish oils.
Docosahexaenoic acid (C226): A long-chain polyunsaturated fatty acid with six double bonds, also found in fish oils.
Uniqueness: Tetracosa-5,9,15-trienoic acid is unique due to its longer carbon chain and specific positioning of double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
868657-19-6 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
tetracosa-5,9,15-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,15-16,19-20H,2-8,11-14,17-18,21-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
GOSJPXIZRFDKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


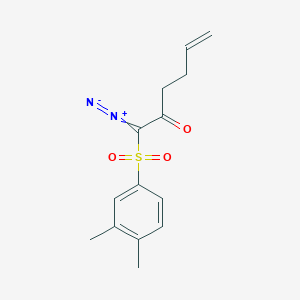

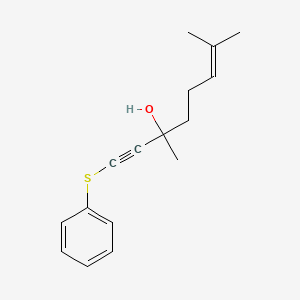


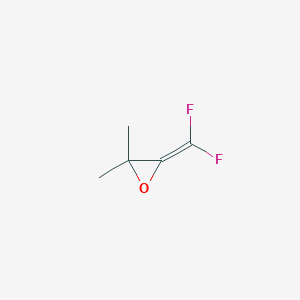
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
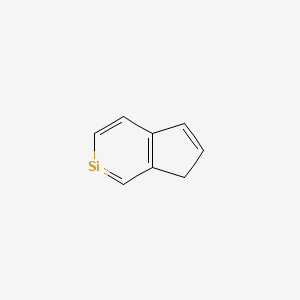

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)

